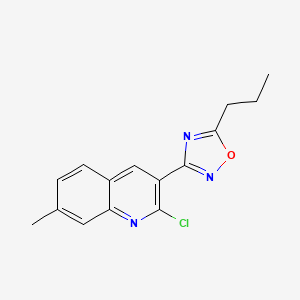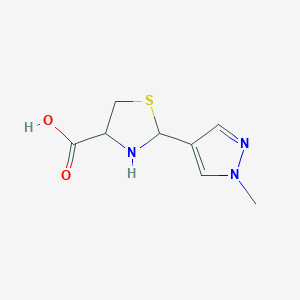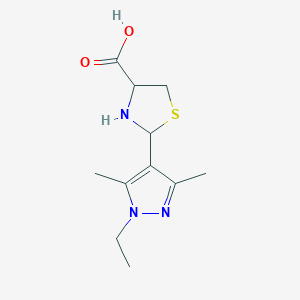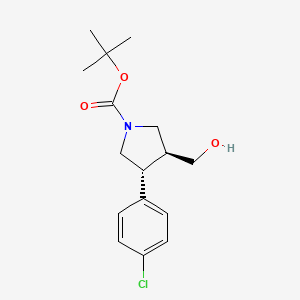![molecular formula C8H4BrNO3 B1345030 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 331646-98-1](/img/structure/B1345030.png)
8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione
Vue d'ensemble
Description
8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione is a chemical compound that is part of a broader class of oxazine derivatives. These compounds are characterized by their heterocyclic structure containing oxygen and nitrogen atoms within the ring. The presence of a bromine atom at the 8th position of the oxazine ring is a defining feature of this compound, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of oxazine derivatives can be achieved through various methods. For instance, the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature results in a good yield of a related compound, demonstrating the reactivity of the oxazine ring with amines . Similarly, the synthesis of pyrrolo[1,2-a][1,3,5]triazine derivatives from bromopyruvate and triazine-diones indicates that bromocarbonyl compounds can be key intermediates in the formation of oxazine derivatives .
Molecular Structure Analysis
The molecular structure of oxazine derivatives can be quite complex. For example, the crystal structure of an 8-bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine shows an envelope-configured oxazine ring with a fused 8-bromo-1,3-diphenyl group and two bonded phenyl rings, which are not coplanar with each other . This suggests that the substitution pattern on the oxazine ring can significantly affect the overall geometry of the molecule.
Chemical Reactions Analysis
Oxazine derivatives can participate in various chemical reactions. The [4+2]-cycloaddition reaction of a ketene containing both acyl and imidoyl groups to an aldehyde is an example of how oxazine derivatives can be synthesized through cycloaddition reactions . Additionally, the reaction of an oxadiazolo[3,4-c][1,4]benzoxazin-1-one derivative with a phenylboronic acid in the presence of a palladium catalyst illustrates the potential for cross-coupling reactions to modify the oxazine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazine derivatives are influenced by their molecular structure. The presence of bromine, a heavy atom, can affect the compound's density and boiling point. The crystal packing of these molecules can be stabilized by weak C—H∙∙∙π interactions, as seen in the crystal structure of the 8-bromo-1,3-diphenyl oxazine derivative . The electronic properties of the oxazine ring, such as its ability to participate in π–π interactions and hydrogen bonding, are also important factors that determine the compound's solubility and reactivity.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione and its derivatives are key in synthesizing a variety of nitrogen-containing heterocyclic structures. These include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives. Such compounds are synthesized through methods like cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, transformation of phthalic anhydride derivatives, oxidation of isatin derivatives, and oxidation of indoles with Oxone (Bogdanov & Mironov, 2016).
Antioxidant and Antimicrobial Properties
These compounds, synthesized from heterocyclic anhydrides, have been evaluated for their antimicrobial activity against various human bacterial pathogens and antioxidant properties. For instance, 1H-pyrazino[2,3-][1,3]oxazine-2,4-dione showed significant antioxidant capacity (Sarmiento-Sánchez et al., 2014).
Nanocomposite Catalysis
The synthesis of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones, facilitated by CuO@RHA/MCM-41 nanocomposite as a novel catalyst, indicates its potential in green chemistry. This process offers advantages such as mild conditions, excellent yields, simple procedure, and reduced environmental consequences (Nikpassand, Fekri, & Pourahmad, 2018).
Potential Antitubercular Applications
Certain derivatives of 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione have been identified as potential antituberculotics. Their activity is influenced by the electron-accepting properties of the substituents, and introduction of bromine into specific positions also enhances this activity (Waisser et al., 1993).
Microwave-Mediated Synthesis of Heterocycles
Microwave-mediated synthesis involving 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione has been used to create novel heterocycles containing thiazole, oxazole, thiazine, oxazine, thiadiazine, and triazolo-thiadiazine moiety. This method showcases the versatility and efficiency of using microwave irradiation in heterocyclic compound synthesis (Dabholkar & Mishra, 2006).
Cytotoxic Evaluation for Anticancer Properties
Novel quinazolinone derivatives synthesized from 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione have been evaluated for theircytotoxic activity against cancer cell lines like MCF-7 and HeLa. These nitrogen-rich heterocyclic compounds, through structural modifications, show promise as potential anticancer agents. Compounds from this study demonstrated significant cytotoxic activity, highlighting the potential of 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione derivatives in cancer therapy (Poorirani et al., 2018).
Polymer Synthesis
The compound is also instrumental in the synthesis of polyamide-3, achieved through ring-opening polymerization initiated by methanol, dye, and poly(ethylene glycol). This process produces polyamides-3 with definite terminal groups, high purity, and relatively narrow dispersity, indicating its usefulness in creating specific polymeric structures (Maiatska, Belkin, & Ritter, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
8-bromo-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJWMRDVBYWGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649688 | |
| Record name | 8-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
331646-98-1 | |
| Record name | 8-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromoisatoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)







![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)


